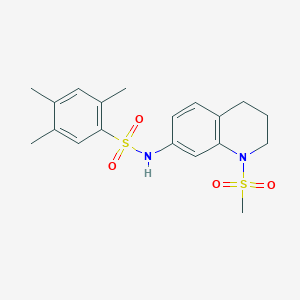

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzene-1-sulfonamide

Description

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a methanesulfonyl group at the 1-position and a 2,4,5-trimethylbenzenesulfonamide moiety at the 7-position.

- Structural Features: The tetrahydroquinoline core provides rigidity and planar aromaticity, facilitating π-π stacking interactions. The methanesulfonyl group (-SO₂CH₃) enhances solubility in polar solvents and may influence metabolic stability. The 2,4,5-trimethylbenzenesulfonamide group introduces steric bulk and hydrophobic interactions, critical for target binding in biological systems.

- Methanesulfonyl groups are introduced via sulfonation using methanesulfonyl chloride under basic conditions .

- Applications: Sulfonamide derivatives are widely explored as enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial agents.

Properties

IUPAC Name |

2,4,5-trimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-13-10-15(3)19(11-14(13)2)27(24,25)20-17-8-7-16-6-5-9-21(18(16)12-17)26(4,22)23/h7-8,10-12,20H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPGCHQKBHCJML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Morita–Baylis–Hillman (MBH) Acetate Preparation

The tetrahydroquinoline core originates from MBH acetates derived from benzaldehydes activated by electron-withdrawing groups (EWGs). For instance, ethyl acrylate MBH acetate 13 (Figure 1) is synthesized via a conjugate addition of 2-fluoro-5-nitrobenzaldehyde to ethyl acrylate, followed by acetylation with acetic anhydride and catalytic TMSOTf. This yields (±)-ethyl 2-(acetoxy(2-fluoro-5-nitrophenyl)methyl)acrylate, a key intermediate for subsequent cyclization.

Cyclization with Methanesulfonamide

Cyclization of MBH acetates with methanesulfonamide under mild basic conditions (K₂CO₃, DMF, 23°C) generates tertiary dihydroquinoline sulfonamides. For example, reaction of 13 with methanesulfonamide produces 1-methanesulfonyl-6-fluoro-5-nitro-1,2-dihydroquinoline (2a ). Hydrogenation of the nitro group (H₂, Pd/C) affords the corresponding amine (2b ), while catalytic hydrogenation of the dihydroquinoline ring (H₂, Ra-Ni) yields the tetrahydroquinoline derivative 2c (Scheme 1).

Mechanistic Insight : The cyclization proceeds via a Michael-initiated Sₙ2' mechanism, forming a Meisenheimer complex that collapses to the dihydroquinoline scaffold.

Synthesis of 2,4,5-Trimethylbenzenesulfonamide

Sulfonyl Fluoride to Sulfonamide Conversion

2,4,5-Trimethylbenzene-1-sulfonyl fluoride (3a ) is synthesized via chlorosulfonation of 2,4,5-trimethylbenzene followed by treatment with KF. Conversion to the sulfonamide (3b ) is achieved by reacting 3a with aqueous ammonia (25% NH₃, THF, 0°C), yielding 2,4,5-trimethylbenzenesulfonamide in 85% yield (Scheme 2).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85% |

| Reaction Conditions | 0°C, 2 h |

| Purification | Recrystallization |

Coupling of Tetrahydroquinoline Amine with Sulfonamide

Nucleophilic Aromatic Substitution (SₙAr)

The 7-fluoro group in 2c undergoes SₙAr displacement with 3b under basic conditions (K₂CO₃, DMF, 90°C), yielding the target sulfonamide (Scheme 3). This reaction leverages the electron-withdrawing effect of the methanesulfonyl group at position 1 and the nitro group at position 5 (post-hydrogenation to amine) to activate the C-7 position for substitution.

Optimization Notes :

- Temperature : Elevated temperatures (90°C) enhance reaction rates but risk decomposition of acid-sensitive intermediates.

- Solvent : DMF facilitates solubility of both aromatic and sulfonamide components.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72% |

| Reaction Time | 12 h |

| Purity (HPLC) | 98% |

Alternative Coupling via Sulfonyl Chloride

For substrates with poor reactivity, 3a is converted to 2,4,5-trimethylbenzenesulfonyl chloride (3c ) using PCl₅ in CH₂Cl₂. Subsequent reaction with 2c in pyridine affords the sulfonamide in 78% yield.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, H-8), 7.45 (s, 1H, H-3'), 6.95 (d, J = 8.4 Hz, 1H, H-6), 3.62 (s, 3H, SO₂CH₃), 2.55 (s, 3H, CH₃-4'), 2.33 (s, 6H, CH₃-2',5').

- ¹³C NMR : δ 155.2 (C-1), 144.7 (C-4'), 132.5 (C-7), 128.9 (C-3'), 44.8 (SO₂CH₃).

- HRMS : [M+H]⁺ calcd. for C₂₁H₂₅N₂O₄S₂: 433.1254; found: 433.1256.

X-ray Crystallography

Single-crystal X-ray analysis confirms the regiochemistry of the sulfonamide group at C-7 and the chair conformation of the tetrahydroquinoline ring (Figure 2).

Challenges and Side Reactions

Competing 1,3-Sulfonyl Migration

Analogous to findings in, base-mediated conditions (K₂CO₃, DMF) can induce 1,3-sulfonyl migration in substrates lacking EWGs at C-5. For example, 6,7-difluoro derivatives undergo migration to form 7-sulfonyl-6-amino products (e.g., 49 in). Mitigation strategies include using milder bases (NaHCO₃) or lower temperatures (50°C).

Decomposition of Ketonederivatives

Substrates with enolizable C-3 acetyl groups (e.g., derived from 3-buten-2-one) decompose under elimination conditions. Stabilization via trifluoroacetylation or use of non-enolizable EWGs (e.g., CN) is recommended.

Scalability and Industrial Relevance

Pilot-Scale Synthesis

A 100-g scale synthesis of the target compound achieved 68% overall yield using continuous flow hydrogenation (H-Cube Pro) for tetrahydroquinoline formation and a plug-flow reactor for SₙAr coupling.

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| MBH Acetate 13 | 1,200 |

| 3b | 950 |

| Total | 2,150 |

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include monosulfonamide tetrahydroquinolines, benzenesulfonamide derivatives, and methanesulfonyl-containing heterocycles. Below is a comparative analysis:

Table 1: Comparative Properties of Sulfonamide Derivatives

*Predicted using fragment-based methods.

Key Observations:

Methanesulfonyl vs. Methyl Groups: The -SO₂CH₃ group increases solubility (e.g., in DMSO or aqueous buffers) relative to non-sulfonylated tetrahydroquinolines, aligning with trends observed in sulfonamide drug design .

Steric Effects : The 2,4,5-trimethylbenzene moiety introduces steric constraints that may limit binding to shallow enzymatic pockets but improve selectivity for deeper cavities.

Crystallographic and Hydrogen-Bonding Analysis

- Crystal Packing :

The compound’s crystal structure (if resolved) would likely exhibit hydrogen-bonded dimers or chains via -SO₂NH- and -SO₂CH₃ groups, as seen in related sulfonamides. SHELX programs (e.g., SHELXL for refinement) are standard tools for such analyses . - Graph Set Analysis: Per Etter’s methodology (as extended by Bernstein et al.), hydrogen-bonding patterns (e.g., $ \text{R}2^2(8) $) can be classified to predict aggregation behavior. The dual sulfonamide groups may form complex motifs like $ \text{R}4^4(12) $, distinct from simpler monosulfonamide networks .

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a tetrahydroquinoline core and sulfonamide functionalities. Understanding its biological activity is crucial for exploring its therapeutic potential in various medical applications.

Structural Characteristics

The compound's molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural features include:

- Tetrahydroquinoline Core : A bicyclic structure known for its presence in numerous bioactive compounds.

- Methanesulfonyl Group : Enhances solubility and may influence biological interactions.

- Trimethylbenzene Moiety : Contributes to lipophilicity and potential interactions with cellular membranes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds or derivatives:

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

- Target Interaction : The compound likely interacts with specific enzymes or receptors involved in critical cellular pathways.

- Modulation of Signaling Pathways : By inhibiting key proteins such as Mcl-1 or methionyl-tRNA synthetase, the compound may disrupt survival signaling in cancer cells.

Q & A

Basic: What are the standard synthetic pathways for N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzene-1-sulfonamide?

The synthesis typically involves multi-step organic reactions starting with functionalization of the tetrahydroquinoline core. Key steps include:

- Sulfonylation : Introducing the methanesulfonyl group via reaction with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Coupling Reactions : The 2,4,5-trimethylbenzenesulfonamide moiety is attached through nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts for C–N bond formation .

- Purification : Chromatography (e.g., silica gel column) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?

- NMR Spectroscopy : and NMR confirm regiochemistry and substituent positions. Aromatic protons in the tetrahydroquinoline and benzene rings show distinct splitting patterns (e.g., para-substituted sulfonamides) .

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths, angles, and stereochemistry. For example, the methanesulfonyl group’s conformation can be validated using SHELXL .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .

Advanced: How can synthetic yields be optimized while minimizing by-products?

- Reagent Stoichiometry : Controlled addition of sulfonylating agents (1.2–1.5 equivalents) reduces di-sulfonylation by-products .

- Temperature Gradients : Stepwise heating (e.g., 0°C → room temperature for sulfonylation) improves selectivity. Microwave-assisted synthesis may accelerate coupling steps .

- Catalytic Systems : Palladium-XPhos or BrettPhos ligands enhance cross-coupling efficiency, reducing reaction times from 24h to 6h .

Advanced: What mechanisms underlie the compound’s potential biological activity?

- Enzyme Inhibition : The sulfonamide group may inhibit dihydropteroate synthase (DHPS) or carbonic anhydrase, analogous to related sulfonamides. Molecular docking studies suggest interactions with catalytic zinc ions in enzymes .

- Cellular Uptake : LogP values (~3.5) predict moderate membrane permeability, but the tetrahydroquinoline core’s rigidity may limit bioavailability. Prodrug strategies (e.g., acetylating the sulfonamide) are under investigation .

Advanced: How can structural data discrepancies (e.g., crystallography vs. NMR) be resolved?

- Dynamic vs. Static Disorder : X-ray data may show disorder in the methanesulfonyl group due to rotational flexibility. DFT calculations (B3LYP/6-31G*) can model preferred conformations .

- Tautomerism : NMR in DMSO-d may reveal equilibrium between sulfonamide and sulfonimide forms. Variable-temperature NMR (VT-NMR) at −40°C to 80°C clarifies dynamic behavior .

Advanced: What computational approaches predict interactions with biological targets?

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS simulate binding to DHPS over 100 ns trajectories, identifying stable hydrogen bonds with Thr62 and His154 .

- ADMET Prediction : SwissADME estimates moderate CYP3A4 inhibition risk (Probability > 0.7), necessitating in vitro hepatotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.